4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid
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Overview
Description
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid is a complex organic compound with a molecular formula of C27H18O6 and a molecular weight of 438.43 g/mol . This compound is known for its intricate structure, which includes multiple carboxyphenyl groups and a naphthalene core. It is commonly used as a building block in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable, porous structures .
Scientific Research Applications
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid has a wide range of scientific research applications:
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the polymer acceptors in all-polymer solar cells (all-PSCs) . These acceptors are crucial for the performance of all-PSCs, as they are responsible for the absorption of light and the subsequent generation of charge carriers .
Mode of Action
The compound interacts with its targets by enhancing their electron affinity, electron mobility, and mechanical reliability . This is achieved through the compound’s strong electron affinity and high electron mobility . The compound’s interaction with its targets results in an improved film morphology of the polymer–polymer blends in all-PSCs .
Biochemical Pathways
The compound affects the charge separation and transportation pathways in all-PSCs . By enhancing the electron affinity and mobility of the polymer acceptors, the compound facilitates the formation of a phase-separated morphology that is conducive to charge separation and transportation .
Result of Action
The action of the compound results in an enhanced fill factor (FF) and power conversion efficiency (PCE) in all-PSCs . Specifically, devices based on this compound exhibit a much higher PCE and an enhanced FF compared to those based on other compounds .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and light intensity . For instance, all-PSCs with mechanical and thermal stability have potential for applications in flexible devices . Furthermore, the compound’s performance is optimized in environments that favor the formation of a phase-separated morphology .
Preparation Methods
The synthesis of 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the naphthalene core: This step involves the reaction of appropriate starting materials to form the naphthalene core.
Attachment of carboxyphenyl groups: The naphthalene core is then functionalized with carboxyphenyl groups through electrophilic aromatic substitution reactions.
Final assembly: The final step involves the coupling of the functionalized naphthalene core with additional carboxyphenyl groups to form the target compound.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, high-throughput screening, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions .
Comparison with Similar Compounds
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid can be compared with other similar compounds, such as:
1,3,5-Tris(4-carboxyphenyl)benzene: This compound also serves as a building block for MOFs and has similar applications in gas storage and separation.
Biphenyl-4,4’-dicarboxylic acid: Another MOF building block, it is used in similar applications but has a simpler structure.
Terephthalic acid: Commonly used in the production of polymers, it shares some structural similarities but is primarily used in different industrial applications.
The uniqueness of this compound lies in its complex structure, which allows for the formation of highly stable and porous MOFs with diverse applications .
Properties
IUPAC Name |
4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H32O8/c51-47(52)33-13-5-29(6-14-33)37-23-38(30-7-15-34(16-8-30)48(53)54)26-41(25-37)43-21-22-44(46-4-2-1-3-45(43)46)42-27-39(31-9-17-35(18-10-31)49(55)56)24-40(28-42)32-11-19-36(20-12-32)50(57)58/h1-28H,(H,51,52)(H,53,54)(H,55,56)(H,57,58) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYRWJHNMHTPQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=CC(=CC(=C3)C4=CC=C(C=C4)C(=O)O)C5=CC=C(C=C5)C(=O)O)C6=CC(=CC(=C6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H32O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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